2-Chloroquinoline-8-carbonitrile

説明

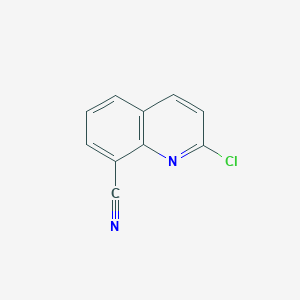

2-Chloroquinoline-8-carbonitrile is a quinoline derivative featuring a chlorine atom at the C2 position and a carbonitrile (-CN) group at C6. Quinoline scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

2-chloroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-5-4-7-2-1-3-8(6-12)10(7)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCDHLDBDYBPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Chloroquinoline-8-carbonitrile is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antibacterial, antiviral, and anticancer activities, supported by research findings and case studies.

This compound belongs to the quinoline family, characterized by a bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves the reaction of chloroquinoline derivatives with carbonitrile reagents under specific conditions. Various synthetic routes have been explored to enhance yield and purity, including methods like the Vilsmeier–Haack reaction and nucleophilic substitution reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogenic bacteria. Notably, it has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The following table summarizes key findings regarding its antibacterial activity:

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 11.00 ± 0.04 | |

| This compound | S. aureus | 11.00 ± 0.03 | |

| This compound | P. aeruginosa | 12.00 ± 0.00 |

These results indicate that the compound exhibits comparable activity to standard antibiotics like amoxicillin, suggesting its potential as a therapeutic agent.

Antiviral Activity

The antiviral properties of quinoline derivatives have garnered attention, particularly in the context of emerging viral infections. Research indicates that modifications in the structure of quinolines can enhance their antiviral efficacy. For instance, derivatives with increased lipophilicity and electron-withdrawing groups have shown improved inhibition against viruses such as H5N1 and potentially COVID-19.

A study revealed that certain derivatives exhibited an antiviral activity increase correlated with their lipophilicity and structural modifications, demonstrating significant inhibition rates while maintaining low cytotoxicity levels .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Molecular docking studies suggest that this compound interacts effectively with targets involved in cancer progression, such as topoisomerases and DNA gyrases. The binding affinities observed in these studies indicate that it may serve as a lead compound for further development in cancer therapeutics.

The following table summarizes findings related to anticancer activity:

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| This compound | Topoisomerase IIβ | -6.4 | |

| This compound | E. coli DNA gyrase B | -6.6 |

Case Studies

- Antimicrobial Efficacy : A study focused on synthesizing various quinoline derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .

- Molecular Docking Studies : Research involving molecular docking has shown that modifications to the quinoline scaffold can lead to enhanced binding affinities with key enzymes involved in bacterial resistance mechanisms . This suggests that further structural optimization could yield even more potent derivatives.

- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in animal models before proceeding to clinical trials.

科学的研究の応用

Synthesis of 2-Chloroquinoline-8-carbonitrile

The synthesis of this compound typically involves various methods, including the Vilsmeier–Haack reaction and aromatic nucleophilic substitution. A recent study demonstrated the synthesis of derivatives from 2,7-dichloroquinoline-3-carbaldehyde, which were subsequently transformed into nitriles using phosphorus oxychloride (POCl3) and sodium azide (NaN3) . The synthesized compounds were screened for antibacterial activity against several bacterial strains, showcasing the versatility of this synthetic approach.

Antibacterial Activity

Research has indicated that this compound and its derivatives exhibit notable antibacterial properties. For instance, compounds derived from this structure demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like amoxicillin .

Antioxidant Activity

In addition to antibacterial effects, these compounds have been evaluated for their antioxidant activity using the DPPH radical scavenging assay. Some derivatives showed strong antioxidant capabilities, with IC50 values lower than that of ascorbic acid, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Anticancer Potential

The anticancer properties of this compound have also been explored. A study highlighted its effectiveness against various cancer cell lines, including lung carcinoma and cervical carcinoma cells. Compounds exhibited IC50 values indicating significant cytotoxicity against these cancer cells while showing minimal toxicity toward normal cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives with target proteins such as topoisomerase IIβ and E. coli DNA gyrase B. These studies revealed promising binding energies, suggesting that these compounds could serve as lead candidates for further drug development .

Case Study 1: Antibacterial Evaluation

A comprehensive evaluation of synthesized quinoline derivatives revealed that certain compounds exhibited strong antibacterial activity against resistant strains of bacteria. For example, one derivative showed an inhibition zone of 12 mm against E. coli, outperforming many conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on a series of quinoline derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines. A derivative with an o-chloro substitution was particularly notable, exhibiting an IC50 value significantly lower than that of doxorubicin in lung cancer cells .

Summary Table of Biological Activities

類似化合物との比較

4-Chloroquinoline-8-carbonitrile

8-Hydroxyquinoline-2-carbonitrile

- Structure : Hydroxyl (-OH) at C8, nitrile at C2.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, contrasting with the electron-withdrawing chlorine in 2-Chloroquinoline-8-carbonitrile.

- Physical Properties : Melting point 133–137°C; marked as a toxic substance (劇, Class III) .

2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Structure: Partially saturated quinoline ring with 8,8-dimethyl groups and nitrile at C3.

- Key Differences : Ring saturation increases conformational flexibility, while methyl groups enhance hydrophobicity.

- Synthetic Relevance: Likely used as an intermediate in pharmaceutical synthesis (e.g., tetrahydroisoquinoline derivatives) .

8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Structure: Hexahydroquinoline core with oxo, methyl, thiophene, and nitrile groups.

2-Chloro-8-methoxyquinoline-3-carbaldehyde

- Structure : Methoxy (-OCH₃) at C8, aldehyde (-CHO) at C3.

- Key Differences : Aldehyde’s electrophilicity contrasts with nitrile’s stability; methoxy enhances electron-donating effects.

- Crystallography: Structural studies reveal planar quinoline rings, aiding in understanding intermolecular packing .

Structural and Functional Implications

Substituent Position Effects

- C2 vs. C4 Chlorine: C2 substitution in this compound may increase steric hindrance near the nitrile group, affecting binding in enzyme active sites compared to C4 analogs .

- Nitrile Position : C8 nitriles (vs. C2 or C3) influence dipole moments and solubility due to polar group placement.

Functional Group Contributions

- Chlorine : Enhances electrophilic aromatic substitution reactivity and lipophilicity.

- Nitrile : Stabilizes adjacent charges via electron-withdrawal; resistant to metabolic degradation.

準備方法

Multi-Step Synthesis from 8-Methylquinoline

A detailed synthetic route was developed starting from 8-methylquinoline, which is converted through several stages into 2-chloroquinoline-8-carbonitrile or its ester derivatives. This method is notable for its moderate to good yields and scalability.

Key Steps:

- Alkylation and Oxidation: 8-Methylquinoline is alkylated with dimethyl sulfate and oxidized using potassium hexacyanoferrate(III) to form 1,8-dimethylquinolone-2.

- Chlorination: The quinolone intermediate is chlorinated with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) to introduce the chloro group at the 2-position.

- Bromination and Hydrolysis: The methyl group at position 8 is converted to a dibromomethyl derivative using N-bromosuccinimide (NBS), which upon hydrolysis and oxidation yields the corresponding aldehyde and then the carboxylic acid.

- Final Chlorination and Esterification: The acid is chlorinated to the acid chloride and then esterified with diazomethane to yield the methyl ester of 2-chloroquinoline-8-carboxylate, which can be further converted to the carbonitrile.

Yields and Purity:

- The overall yield for methyl 2-chloroquinoline-8-carboxylate from 8-methylquinoline is approximately 55%.

- Individual steps yield between 40% to 93%, depending on the reaction and purification methods.

- The process is suitable for multigram scale synthesis.

Reaction Scheme Summary:

| Step | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Alkylation and oxidation | Dimethyl sulfate, K3[Fe(CN)6], heat | 1,8-Dimethylquinolone-2 | Not specified |

| 2 | Chlorination | PCl5/POCl3, 140 °C | 8-Methyl-2-chloroquinoline | Not specified |

| 3 | Bromination | NBS, CCl4, reflux | 2-Chloro-8-dibromomethylquinoline | 76.9 |

| 4 | Hydrolysis and oxidation | Silver acetate, silver oxide | 2-Oxoquinoline-8-carboxylic acid | 93 |

| 5 | Chlorination and esterification | POCl3, diazomethane | Methyl 2-chloroquinoline-8-carboxylate | 55 (overall) |

This detailed multi-step method was reported by Ukrainian researchers and represents a robust synthetic route with high purity products suitable for further functionalization.

Alternative One-Pot and Multi-Component Reactions

Recent advances have introduced one-pot synthetic methods, such as the Passerini three-component reaction (P-3CR), to prepare 2-chloroquinoline derivatives with various substituents, including alkynes and potentially nitrile groups.

- The P-3CR involves the reaction of an aldehyde or acid (e.g., propynoic acid), an isocyanide, and an amine or related component in a solvent mixture (e.g., dichloromethane/water).

- These reactions proceed under mild conditions at room temperature, yielding substituted 2-chloroquinolines in moderate yields (40–65%).

- While this method is more commonly applied to alkynyl derivatives, it provides a framework that could be adapted for carbonitrile substitution with suitable precursors.

This approach offers advantages in terms of reaction time, operational simplicity, and environmental considerations due to the use of green solvents and mild conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Scale | Notes |

|---|---|---|---|---|---|

| Multi-step synthesis from 8-methylquinoline | 8-Methylquinoline | Dimethyl sulfate, K3[Fe(CN)6], PCl5/POCl3, NBS, silver acetate, diazomethane | ~55 overall | Multigram | High purity, scalable, multi-stage |

| Passerini Three-Component Reaction (P-3CR) | Propynoic acid, isocyanide | DCM/H2O solvent mixture, room temperature | 40–65 | Laboratory scale | One-pot, greener, moderate yields |

Research Findings and Considerations

- The multi-step synthesis route, despite its complexity, benefits from telescoping several transformations, reducing purification steps and improving overall efficiency.

- The chloro substitution at the 2-position is effectively achieved using phosphorus pentachloride and phosphorus oxychloride mixtures.

- The carbonitrile group introduction is generally achieved through oxidation of methyl or bromomethyl intermediates to carboxylic acids, followed by conversion to nitriles, although direct nitrile introduction methods are less documented for this compound.

- Alternative synthetic strategies such as multi-component reactions offer promising routes but may require further optimization for carbonitrile derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-Chloroquinoline-8-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization or halogenation of quinoline precursors. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux conditions, while nitrile introduction at the 8-position may require cyano-group transfer reagents like CuCN/KCN. Optimization should focus on temperature control (e.g., 80–100°C for chlorination), solvent selection (e.g., DMF for polar aprotic conditions), and catalyst screening (e.g., Pd for cross-coupling steps). Purity can be improved via recrystallization in ethanol or column chromatography with silica gel .

Q. How should researchers validate the purity and structural identity of this compound?

Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., chloro at C2, nitrile at C8) via coupling patterns and chemical shifts. For nitriles, expect a peak near δ 110–120 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the C≡N stretch at ~2200–2250 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹ .

- Mass Spectrometry : Ensure molecular ion consistency with the molecular formula (C₁₀H₅ClN₂, exact mass 188.01).

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol, acetonitrile, or ethyl acetate are preferred due to moderate polarity and solubility gradients. For example, dissolve the compound in hot ethanol (60–70°C) and cool slowly to 4°C for crystal formation. Monitor crystal morphology under polarized light to assess purity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with a 6-311++G(d,p) basis set to calculate:

Q. How do crystallographic parameters resolve contradictions in molecular geometry predictions?

Single-crystal X-ray diffraction (SC-XRD) at 100 K provides precise bond lengths and angles. For example, torsional angles between the chloro and nitrile groups can clarify steric effects. Compare experimental data (e.g., C-Cl bond length ~1.73 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest limitations in computational models .

Q. What mechanistic insights explain regioselective functionalization of this compound?

The nitrile group at C8 directs electrophiles to the 3- or 5-positions via resonance and inductive effects. For example, Suzuki-Miyaura coupling at C5 can be achieved using Pd(PPh₃)₄ and aryl boronic acids. Monitor regioselectivity using LC-MS and DFT-calculated transition-state energies .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Step 1 : Re-examine sample purity (e.g., via HPLC).

- Step 2 : Apply solvent corrections to computational models (e.g., PCM for NMR).

- Step 3 : Compare with benchmark datasets (e.g., NIST Chemistry WebBook for IR) .

Q. What strategies ensure reproducibility in synthetic protocols for this compound derivatives?

- Document reaction parameters (e.g., stirring rate, inert gas flow).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR quantification).

- Share raw crystallographic data (CIF files) and computational input files (Gaussian/Basis Set Exchange) .

Tables for Key Parameters

| Property | Experimental Value | DFT-Predicted Value | Reference |

|---|---|---|---|

| C-Cl Bond Length (Å) | 1.73 | 1.71 | |

| C≡N Stretch (cm⁻¹) | 2230 | 2245 | |

| HOMO-LUMO Gap (eV) | 4.2 | 4.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。